Cas no 1132666-58-0 (Benzeneacetamide, α-amino-N-[(4-chlorophenyl)methyl]-)
![Benzeneacetamide, α-amino-N-[(4-chlorophenyl)methyl]- structure](https://ko.kuujia.com/scimg/cas/1132666-58-0x500.png)
1132666-58-0 structure
상품 이름:Benzeneacetamide, α-amino-N-[(4-chlorophenyl)methyl]-
CAS 번호:1132666-58-0
MF:C15H15ClN2O
메가와트:274.745402574539
CID:5166686
Benzeneacetamide, α-amino-N-[(4-chlorophenyl)methyl]- 화학적 및 물리적 성질
이름 및 식별자
-
- Benzeneacetamide, α-amino-N-[(4-chlorophenyl)methyl]-
-
- 인치: 1S/C15H15ClN2O/c16-13-8-6-11(7-9-13)10-18-15(19)14(17)12-4-2-1-3-5-12/h1-9,14H,10,17H2,(H,18,19)
- InChIKey: JMJFHAQBHWEMLC-UHFFFAOYSA-N
- 미소: C(C1C=CC=CC=1)(N)C(=O)NCC1C=CC(Cl)=CC=1
Benzeneacetamide, α-amino-N-[(4-chlorophenyl)methyl]- 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01065104-1g |
2-Amino-N-[(4-chlorophenyl)methyl]-2-phenylacetamide |
1132666-58-0 | 95% | 1g |
¥3122.0 | 2023-03-01 | |
Enamine | EN300-58306-0.1g |
2-amino-N-[(4-chlorophenyl)methyl]-2-phenylacetamide |
1132666-58-0 | 95.0% | 0.1g |
$565.0 | 2025-03-15 | |
Enamine | EN300-58306-2.5g |
2-amino-N-[(4-chlorophenyl)methyl]-2-phenylacetamide |
1132666-58-0 | 95.0% | 2.5g |
$1260.0 | 2025-03-15 | |
Enamine | EN300-58306-10.0g |
2-amino-N-[(4-chlorophenyl)methyl]-2-phenylacetamide |
1132666-58-0 | 95.0% | 10.0g |
$2762.0 | 2025-03-15 | |
Enamine | EN300-58306-0.5g |
2-amino-N-[(4-chlorophenyl)methyl]-2-phenylacetamide |
1132666-58-0 | 95.0% | 0.5g |
$616.0 | 2025-03-15 | |
Enamine | EN300-58306-0.25g |
2-amino-N-[(4-chlorophenyl)methyl]-2-phenylacetamide |
1132666-58-0 | 95.0% | 0.25g |
$591.0 | 2025-03-15 | |
Ambeed | A1113711-1g |
2-Amino-N-[(4-chlorophenyl)methyl]-2-phenylacetamide |
1132666-58-0 | 95% | 1g |
$455.0 | 2024-04-26 | |
Enamine | EN300-58306-5.0g |
2-amino-N-[(4-chlorophenyl)methyl]-2-phenylacetamide |
1132666-58-0 | 95.0% | 5.0g |
$1862.0 | 2025-03-15 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01065104-5g |
2-Amino-N-[(4-chlorophenyl)methyl]-2-phenylacetamide |
1132666-58-0 | 95% | 5g |
¥9072.0 | 2023-03-01 | |
Ambeed | A1113711-5g |
2-Amino-N-[(4-chlorophenyl)methyl]-2-phenylacetamide |
1132666-58-0 | 95% | 5g |
$1322.0 | 2024-04-26 |
Benzeneacetamide, α-amino-N-[(4-chlorophenyl)methyl]- 관련 문헌
-
1. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
-
2. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
1132666-58-0 (Benzeneacetamide, α-amino-N-[(4-chlorophenyl)methyl]-) 관련 제품
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
추천 공급업체
Amadis Chemical Company Limited
(CAS:1132666-58-0)Benzeneacetamide, α-amino-N-[(4-chlorophenyl)methyl]-

순결:99%/99%
재다:5g/1g
가격 ($):1190.0/410.0